2,6-Di(2-naphthyl)anthracene
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Overview
Description
2,6-Di(2-naphthyl)anthracene is an organic compound that has garnered significant interest in the field of organic semiconductors. It is known for its excellent charge transport properties and efficient solid-state emission. This compound is particularly notable for its application in organic light-emitting transistors (OLETs) and other optoelectronic devices .
Preparation Methods
The synthesis of 2,6-Di(2-naphthyl)anthracene typically involves the introduction of naphthyl units at the 2,6-positions of anthracene. One common synthetic route includes the use of 2-naphthylboronic acid and tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
2,6-Di(2-naphthyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where the naphthyl groups can be replaced or modified using different reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of quinones, while reduction can yield hydrocarbon derivatives .
Scientific Research Applications
2,6-Di(2-naphthyl)anthracene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its photoluminescent properties make it useful in biological imaging and sensing applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic tools.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism by which 2,6-Di(2-naphthyl)anthracene exerts its effects is primarily through its ability to transport charge efficiently and emit light in the solid stateThis leads to improved charge transport and photoluminescence quantum yield .
Comparison with Similar Compounds
2,6-Di(2-naphthyl)anthracene can be compared with other similar compounds such as:
2,6-Di(1-naphthyl)anthracene: This compound has a different substitution pattern, leading to variations in molecular packing and optoelectronic properties.
2-tert-butyl-9,10-bis(2-biphenyl)anthracene: Known for its high non-coplanar structure and different optoelectronic characteristics.
The uniqueness of this compound lies in its balanced strategy for excellent charge transport and efficient solid-state emission, making it a superior candidate for integrated optoelectronic applications .
Properties
Molecular Formula |
C34H22 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2,6-dinaphthalen-2-ylanthracene |
InChI |
InChI=1S/C34H22/c1-3-7-25-17-27(11-9-23(25)5-1)29-13-15-31-22-34-20-30(14-16-32(34)21-33(31)19-29)28-12-10-24-6-2-4-8-26(24)18-28/h1-22H |
InChI Key |
OTGSVMDWQMHPPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC5=C(C=C(C=C5)C6=CC7=CC=CC=C7C=C6)C=C4C=C3 |
Origin of Product |
United States |
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